molecular formula C12H16N2O4 B2517302 Tert-butyl 3-amino-4-methyl-5-nitrobenzoate CAS No. 2248321-31-3

Tert-butyl 3-amino-4-methyl-5-nitrobenzoate

Cat. No.: B2517302
CAS No.: 2248321-31-3
M. Wt: 252.27
InChI Key: GVOGTDDVSVTBLE-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-methyl-5-nitrobenzoate is an organic compound with the molecular formula C12H16N2O4. It is a derivative of benzoic acid, featuring a tert-butyl ester group, an amino group, a methyl group, and a nitro group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-methyl-5-nitrobenzoate typically involves the nitration of tert-butyl 3-amino-4-methylbenzoate. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-methyl-5-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Various nucleophiles such as halides, alkoxides, or amines.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: Tert-butyl 3-amino-4-methyl-5-aminobenzoate.

    Substitution: Depending on the nucleophile, products can vary.

    Ester Hydrolysis: 3-amino-4-methyl-5-nitrobenzoic acid.

Scientific Research Applications

Tert-butyl 3-amino-4-methyl-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-methyl-5-nitrobenzoate depends on the specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-tert-butyl-5-nitrobenzoate
  • Ethyl 2-amino-5-nitrobenzoate
  • Methyl 4-tert-butyl-3,5-dinitrobenzoate

Uniqueness

Tert-butyl 3-amino-4-methyl-5-nitrobenzoate is unique due to the presence of both an amino group and a nitro group on the aromatic ring, along with a tert-butyl ester group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 3-amino-4-methyl-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-7-9(13)5-8(6-10(7)14(16)17)11(15)18-12(2,3)4/h5-6H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOGTDDVSVTBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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